molecular formula C11H9N3S B13792363 Ethanethioamide, 2,2-dicyano-n-(4-methylphenyl)-

Ethanethioamide, 2,2-dicyano-n-(4-methylphenyl)-

Cat. No.: B13792363
M. Wt: 215.28 g/mol
InChI Key: FSYQYRVQQFZARV-UHFFFAOYSA-N
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Description

Ethanethioamide, 2,2-dicyano-n-(4-methylphenyl)- is a chemical compound with the molecular formula C11H9N3S and a molecular weight of 215.27 g/mol It is known for its unique structure, which includes a thioamide group, two cyano groups, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioamide, 2,2-dicyano-n-(4-methylphenyl)- typically involves the reaction of 4-methylbenzonitrile with ethanethioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethanethioamide, 2,2-dicyano-n-(4-methylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanethioamide, 2,2-dicyano-n-(4-methylphenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethanethioamide, 2,2-dicyano-n-(4-methylphenyl)- involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both cyano and thioamide groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

2,2-dicyano-N-(4-methylphenyl)ethanethioamide

InChI

InChI=1S/C11H9N3S/c1-8-2-4-10(5-3-8)14-11(15)9(6-12)7-13/h2-5,9H,1H3,(H,14,15)

InChI Key

FSYQYRVQQFZARV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C(C#N)C#N

Origin of Product

United States

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